
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Vue d'ensemble
Description
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a boronic acid derivative with potential applications in various fields of chemistry, biology, and materials science. This compound features two boronic acid groups attached to a pyrrole ring, making it a valuable reagent for cross-coupling reactions and other synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with a boronic acid derivative, such as bis(pinacolato)diboron, under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or nickel complex, and a base, such as potassium carbonate or sodium bicarbonate. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the pyrrole ring.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole can undergo various types of reactions, including:
Cross-Coupling Reactions: : These reactions are commonly used to form carbon-carbon and carbon-heteroatom bonds. The boronic acid groups in the compound can react with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: : The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid or reduced to form pyrrole-2-methanol.
Substitution Reactions: : The boronic acid groups can be substituted with other functional groups, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Cross-Coupling Reactions: : Palladium catalysts (e.g., Pd(PPh3)4), halides or pseudohalides, base (e.g., potassium carbonate), inert atmosphere.
Oxidation Reactions: : Oxidizing agents (e.g., potassium permanganate, chromic acid), acidic or neutral conditions.
Reduction Reactions: : Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), mild conditions.
Substitution Reactions: : Amines or alcohols, mild acidic or basic conditions.
Major Products Formed
Cross-Coupling Products: : Various biaryls, heteroaryls, and other carbon-carbon or carbon-heteroatom bonded compounds.
Oxidation Products: : Pyrrole-2-carboxylic acid, pyrrole-2-aldehyde.
Reduction Products: : Pyrrole-2-methanol, pyrrole-2-ethanol.
Substitution Products: : Pyrrole derivatives with amine or alcohol functional groups.
Applications De Recherche Scientifique
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has several scientific research applications, including:
Chemical Synthesis: : Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Material Science: : Employed in the development of new materials with unique electronic and optical properties.
Biological Research: : Utilized in the study of biological systems and the development of new pharmaceuticals.
Catalysis: : Serves as a catalyst or ligand in various catalytic processes.
Mécanisme D'action
The mechanism by which 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exerts its effects depends on the specific reaction it is involved in. In cross-coupling reactions, the boronic acid groups undergo transmetalation with a palladium catalyst, followed by oxidative addition and reductive elimination steps to form the desired product. The pyrrole ring can act as a ligand, stabilizing the metal center and facilitating the reaction.
Comparaison Avec Des Composés Similaires
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is similar to other boronic acid derivatives, such as phenylboronic acid, pyridineboronic acid, and thiopheneboronic acid. its unique structure, with two boronic acid groups attached to a pyrrole ring, makes it particularly useful in cross-coupling reactions and other synthetic applications.
Similar Compounds
Phenylboronic Acid
Pyridineboronic Acid
Thiopheneboronic Acid
Bithiopheneboronic Acid
Propriétés
IUPAC Name |
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27B2NO4/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10,19H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJJYRIQKAWRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)B3OC(C(O3)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27B2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457748 | |
| Record name | 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476004-84-9 | |
| Record name | 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476004-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromophenyl)methyl]guanidine](/img/structure/B3190699.png)

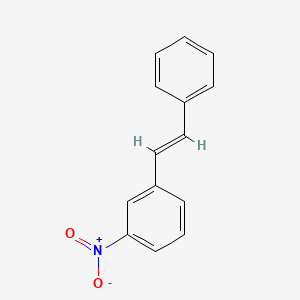

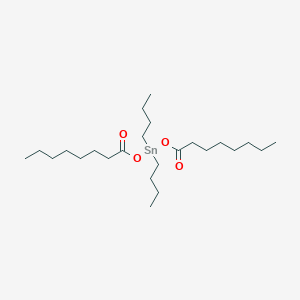
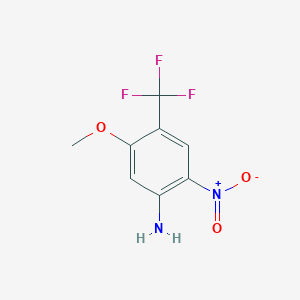


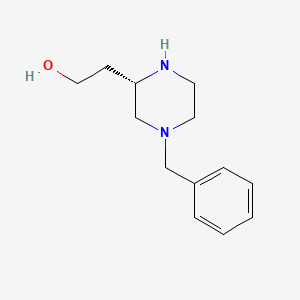

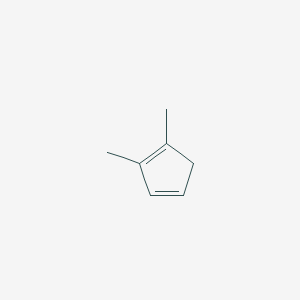


![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)
